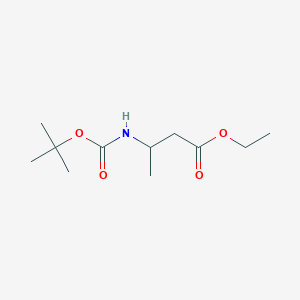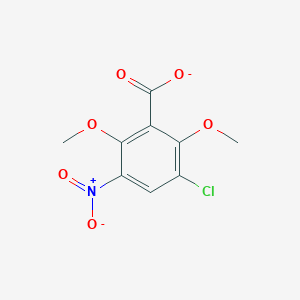
5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin can be achieved through both conventional and microwave-assisted techniques. The conventional method involves the condensation of pyrrole with 4-bromobenzaldehyde under acidic conditions, followed by oxidation to form the porphyrin ring . The microwave-assisted method offers a more efficient route, providing higher yields and shorter reaction times .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated compounds and acidic conditions required for the synthesis.
化学反応の分析
Types of Reactions: 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The porphyrin ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include different oxidation states of the porphyrin ring, which can affect its color and reactivity.
科学的研究の応用
5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin has several applications in scientific research:
作用機序
The mechanism of action of 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin, particularly in photodynamic therapy, involves the absorption of light, which excites the porphyrin molecule to a higher energy state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can then damage cellular components, leading to cell death .
類似化合物との比較
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
Comparison:
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonyl groups instead of bromophenyl groups, which can affect its solubility and reactivity.
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: The presence of hydroxy groups can enhance its ability to form hydrogen bonds, potentially altering its photophysical properties and applications.
Uniqueness: 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin is unique due to the presence of bromine atoms, which can be further modified to introduce a wide range of functional groups, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C44H26Br4N4 |
|---|---|
分子量 |
930.3 g/mol |
IUPAC名 |
5,10,15,20-tetrakis(4-bromophenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H26Br4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H |
InChIキー |
IWLHWGBLZMOSLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C9=CC=C(C=C9)Br)N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



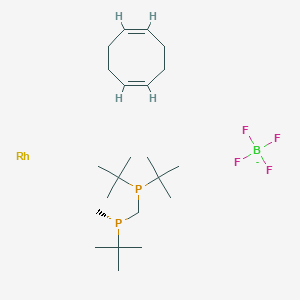
![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)
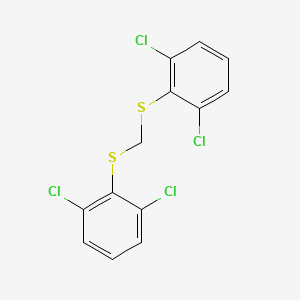
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)
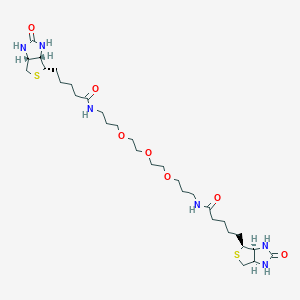

![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
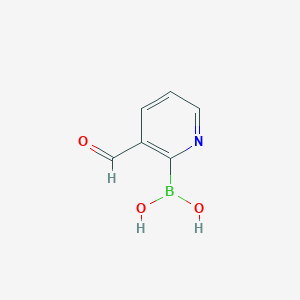
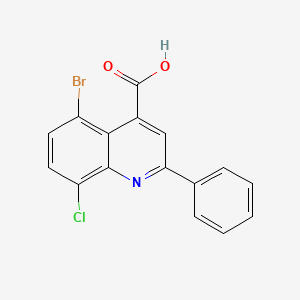
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)
